molecular formula C25H27Cl4IN4 B1672818 jc-1 CAS No. 3520-43-2

jc-1

Cat. No.: B1672818
CAS No.: 3520-43-2
M. Wt: 652.2 g/mol
InChI Key: FYNNIUVBDKICAX-UHFFFAOYSA-M
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Description

1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide is a chemical compound widely known for its application as a fluorescent dye. It is commonly used in biological research to measure mitochondrial membrane potential. The compound exhibits unique fluorescence properties, making it an essential tool in various scientific studies .

Mechanism of Action

Target of Action

JC-1, also known as CBIC2 or 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, primarily targets the mitochondria in cells . The mitochondria play a crucial role in cellular energy production and apoptosis .

Mode of Action

This compound is a cationic dye that accumulates in energized mitochondria . It exists in two forms: a monomer at low concentrations and J-aggregates at higher concentrations . The monomeric form of this compound exhibits green fluorescence, while the J-aggregate form exhibits red fluorescence . The shift from green to red fluorescence is potential-dependent, indicating changes in the mitochondrial membrane potential .

Biochemical Pathways

This compound is widely used in apoptosis studies to monitor mitochondrial health . A distinctive feature of the early stages of programmed cell death (apoptosis) is the disruption of active mitochondria, which includes changes in the membrane potential . The changes in membrane potential are associated with the opening of the mitochondrial permeability transition pore (MPTP), allowing passage of ions and small molecules . This leads to the decoupling of the respiratory chain and the release of cytochrome c into the cytosol .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its membrane-permeant nature . This allows it to accumulate in the electronegative interior of the mitochondrion . .

Result of Action

The result of this compound’s action is a visual representation of the mitochondrial membrane potential . In healthy cells, this compound accumulates in the mitochondria as J-aggregates, exhibiting red fluorescence . In apoptotic or unhealthy cells, where the mitochondrial membrane potential is low, this compound exists as a monomer, exhibiting green fluorescence . Therefore, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, this compound can solidify at lower temperatures, and it is recommended to use a water bath at 20-25°C to dissolve it completely . Furthermore, the concentration of this compound in the mitochondria can be influenced by the mitochondrial membrane potential, which can be affected by various environmental factors .

Biochemical Analysis

Biochemical Properties

JC-1 exhibits potential-dependent accumulation in mitochondria . In low concentrations, this compound exists predominantly as a monomer that yields green fluorescence . At higher concentrations or potentials, this compound forms red fluorescent “J-aggregates” within the mitochondria . This unique property allows this compound to serve as an indicator of mitochondrial membrane potential .

Cellular Effects

This compound is used in apoptosis studies to monitor mitochondrial health . Changes in the mitochondrial membrane potential, which can occur during the early stages of programmed cell death, are indicated by a decrease in the red/green fluorescence intensity ratio . This is due to the disruption of active mitochondria, including changes in the membrane potential and alterations to the oxidation–reduction potential of the mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its potential-dependent accumulation in mitochondria . At higher concentrations or potentials, this compound forms red fluorescent “J-aggregates” within the mitochondria . These J-aggregates exhibit a broad excitation spectrum and an emission maximum at 590 nm . The formation of these aggregates and the resulting shift in fluorescence is indicative of the mitochondrial membrane potential .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed through changes in fluorescence. As the mitochondrial membrane potential changes, the ratio of red to green fluorescence also changes . This allows researchers to monitor the health of mitochondria over time .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models were not found in the search results, it is generally understood that the concentration of this compound used can influence the formation of J-aggregates and thus the resulting fluorescence .

Metabolic Pathways

This compound is primarily involved in the metabolic pathways of the mitochondria . It is used to monitor the mitochondrial membrane potential, which is a crucial aspect of mitochondrial metabolism .

Transport and Distribution

This compound is a membrane-permeant dye, allowing it to be transported across cell membranes and accumulate in the mitochondria . The distribution of this compound within cells is largely dependent on the mitochondrial membrane potential .

Subcellular Localization

This compound is known to be localized exclusively in mitochondria, particularly under physiological conditions characterized by sufficient mitochondrial membrane potential . The accumulation of this compound in mitochondria leads to the formation of J-aggregates, which yield a red fluorescence .

Preparation Methods

The synthesis of 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide involves several steps. The primary synthetic route includes the reaction of 1,1’,3,3’-tetraethyl-5,5’,6,6’-tetrachlorobenzimidazole with an appropriate iodide source under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is conducted at room temperature . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands. The compound is then purified and crystallized to achieve the desired purity levels .

Chemical Reactions Analysis

1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide undergoes various chemical reactions, including:

Scientific Research Applications

1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide is unique due to its specific fluorescence properties and ability to measure mitochondrial membrane potential accurately. Similar compounds include:

These comparisons highlight the unique advantages of 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide in specific research applications.

Properties

IUPAC Name

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNIUVBDKICAX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl4IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3520-43-2
Record name 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3520-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JC 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3520-43-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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